molecular formula C19H16FNO3 B14964102 Propan-2-yl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Propan-2-yl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No.: B14964102
M. Wt: 325.3 g/mol
InChI Key: CZSQIZVLPNXWEE-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a synthetic organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a fluorophenyl group and an isoquinoline core, which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with an appropriate isoquinoline derivative under acidic conditions to form the intermediate. This intermediate is then subjected to esterification with isopropanol in the presence of a catalyst such as sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Hydroxyisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The fluorophenyl group enhances its binding affinity to these targets, while the isoquinoline core contributes to its overall stability and activity.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-(4-chlorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
  • Propan-2-yl 2-(4-bromophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
  • Propan-2-yl 2-(4-methylphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Uniqueness

Propan-2-yl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its biological activity compared to its analogs with different substituents. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C19H16FNO3

Molecular Weight

325.3 g/mol

IUPAC Name

propan-2-yl 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate

InChI

InChI=1S/C19H16FNO3/c1-12(2)24-19(23)17-11-21(14-9-7-13(20)8-10-14)18(22)16-6-4-3-5-15(16)17/h3-12H,1-2H3

InChI Key

CZSQIZVLPNXWEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F

Origin of Product

United States

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